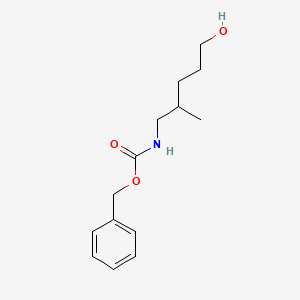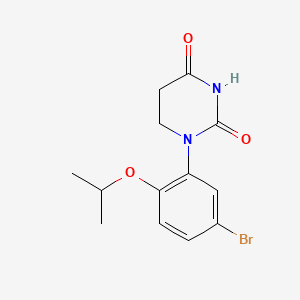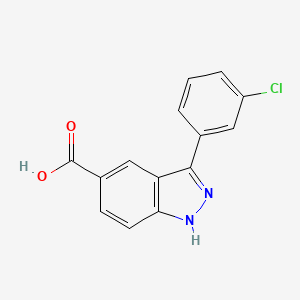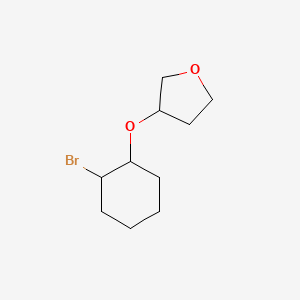
6-Bromo-2-ethyl-2,3-dihydro-3-benzofuranamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-2-ethyl-2,3-dihydro-1-benzofuran-3-amine is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a bromine atom at the 6th position, an ethyl group at the 2nd position, and an amine group at the 3rd position of the dihydrobenzofuran ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-ethyl-2,3-dihydro-1-benzofuran-3-amine can be achieved through several synthetic routes. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions . Another approach is the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions typically require the use of strong bases and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of benzofuran derivatives often involves the use of catalytic processes to enhance yield and selectivity. For example, transition-metal catalysis can be employed to achieve efficient cyclization of aryl acetylenes . Additionally, free radical cyclization cascades have been developed to construct complex benzofuran derivatives with high efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
6-bromo-2-ethyl-2,3-dihydro-1-benzofuran-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The bromine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzofuran derivatives with various functional groups.
Applications De Recherche Scientifique
6-bromo-2-ethyl-2,3-dihydro-1-benzofuran-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.
Mécanisme D'action
The mechanism of action of 6-bromo-2-ethyl-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to desired biological effects. For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-ethyl-2,3-dihydro-1-benzofuran-3-amine: Lacks the bromine atom at the 6th position.
6-bromo-2-methyl-2,3-dihydro-1-benzofuran-3-amine: Contains a methyl group instead of an ethyl group at the 2nd position.
6-bromo-2-ethyl-1-benzofuran-3-amine: Lacks the dihydro component in the benzofuran ring.
Uniqueness
6-bromo-2-ethyl-2,3-dihydro-1-benzofuran-3-amine is unique due to the specific combination of substituents on the benzofuran ring. The presence of the bromine atom, ethyl group, and amine group imparts distinct chemical and biological properties to the compound, making it a valuable candidate for various research and industrial applications .
Propriétés
Formule moléculaire |
C10H12BrNO |
|---|---|
Poids moléculaire |
242.11 g/mol |
Nom IUPAC |
6-bromo-2-ethyl-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C10H12BrNO/c1-2-8-10(12)7-4-3-6(11)5-9(7)13-8/h3-5,8,10H,2,12H2,1H3 |
Clé InChI |
UIWMYSLDMCUPGG-UHFFFAOYSA-N |
SMILES canonique |
CCC1C(C2=C(O1)C=C(C=C2)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[1-(methylamino)butan-2-yl]carbamate](/img/structure/B15304070.png)




![(6S)-N-methyl-5-azaspiro[2.4]heptane-6-carboxamide hydrochloride](/img/structure/B15304096.png)






![4,5-dichloro-1,3-bis[2,6-di(pentan-3-yl)phenyl]-2H-imidazol-2-ide;dichloropalladium;pyridine](/img/structure/B15304155.png)

